molecular formula C₁₅H₁₅D₅N₂O₂ B1146458 N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 CAS No. 1104483-92-2

N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5

Cat. No.: B1146458
CAS No.: 1104483-92-2
M. Wt: 265.36
InChI Key:
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Description

N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 is a deuterated analog of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide. This compound is primarily used in scientific research, particularly in the field of proteomics. It is an intermediate and impurity in the production of Zaleplon, a non-benzodiazepine hypnotic agent used for the treatment of insomnia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 involves the incorporation of deuterium atoms into the parent compound. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for large-scale production. This includes the use of larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 involves its interaction with specific molecular targets. In the context of Zaleplon production, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include the formation of key intermediates that contribute to the pharmacological activity of Zaleplon .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in research applications that require isotopic labeling. This allows for more precise tracking and analysis of the compound in various biological and chemical processes .

Properties

IUPAC Name

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-(1,1,2,2,2-pentadeuterioethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWJJVRASIHSQS-CZIVGBDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC(=C1)C(=O)/C=C/N(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

36.2 gm Powdered potassium hydroxide was added portion wise to a clear solution of a mixture of 100 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide and 70 ml ethyl iodide in 1000 ml of dimethyl formamide at 39°-42° C. over 60 min. the reaction mixture was stirred for 6 hrs. after completion, the reaction mixture was quenched in water and extracted in dichloromethane. The dichloromethane layer was washed with water, dried over sodium sulphate and concentrated to get oil, which upon trituration in hexane gave a solid product which was filtered and dried at 40° C. under vacuum to give the title compound.
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

17.5 gm Sodium methoxide was added portion wise to a clear solution of 50 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl] acetamide and 85 gm ethyl iodide in 500 ml dimethyl formamide. After 6 hrs of stirring at room temperature, the reaction mass was quenched in 5 liters of water and extracted in dichloromethane. The dichloromethane layer was washed with water, dried over sodium sulphate and concentrated under vacuum to get oil, which upon trituration in hexane gave the title product as a solid.
Name
Sodium methoxide
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4.25 gm of Potassium tert-butoxide was added portion wise to a clear solution of 5 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl] acetamide in 50 ml dimethyl formamide. A solution of 5.25 gm Ethyl iodide in 20 ml dimethyl formamide was added drop wise over 3 hrs. at 35° C.-40° C. The reaction mass was stirred for 6 hrs and then quenched in 300 ml of water and extracted in dichloromethane. The organic layer was washed with water, dried over sodium sulphate and concentrated under vacuum to get oil, which was dissolved in 5 ml dichloromethane and 50 ml hexane was added to precipitate the product. The solids obtained was filtered and washed with hexane and dried in vacuum tray dryer at 35° C. for 6 hrs.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of N-{3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl}acetamide 2 (12.7 g, 0.055 mol) and sodium hydride (60% in oil) (2.5 g) in DMF (150 ml) under nitrogen was stirred at room temperature for 30 minutes. The solution was then cooled to 0° C., and a solution of ethyl iodide (9.38 g, 0.063 mol) in DMF (50 ml) was added slowly dropwise. The mixture was then stirred at room temperature for one hour. The DMF was removed under high vacuum, water (200 ml) was added to the residue and the mixture was extracted with ethyl acetate (2×200 ml). The combined ethyl acetate extracts were washed with water (150 ml) and brine (100 ml), dried over sodium sulfate, filtered and concentrated to dryness to give the crude product. Compound 5 was obtained after recrystallization from hexane (7.9 g). M. P. (Hexane): 109-112° C.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.38 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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